molecular formula C20H14N4 B087208 Porphine CAS No. 101-60-0

Porphine

Cat. No. B087208
CAS RN: 101-60-0
M. Wt: 310.4 g/mol
InChI Key: JZRYQZJSTWVBBD-UHFFFAOYSA-N
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Description

Porphine is the parent compound of a diverse and biologically significant family known as porphyrins. These compounds are crucial due to their widespread applications in fields such as catalysis, material science, and medicine. Despite being first synthesized over 70 years ago, porphine's potential has been underutilized due to challenges like low yield syntheses and poor solubility. However, recent advances in chemistry have begun to unlock its full potential, overcoming previous obstacles (Senge & Davis, 2010).

Synthesis Analysis

The synthesis of porphine has evolved significantly, with methods improving in terms of yield and efficiency. A notable advancement includes the conversion of meso-Tetra(n-hexyloxycarbonyl)porphyrin into porphine with a 77% yield, demonstrating a novel and effective precursor approach (Neya et al., 2006). Another innovative method involves the direct arylation of porphine, allowing for the synthesis of meso-substituted porphyrins, a technique that enhances the versatility and accessibility of porphine derivatives (Dongfang & Wheelhouse, 2002).

Molecular Structure Analysis

Porphine exhibits a planar structure, which is foundational to its chemical reactivity and application potential. An example of this structural analysis is found in the synthesis of N-confused porphyrin (NC-porphine), revealing a planar 3H tautomeric form and demonstrating the structural flexibility and diversity within the porphine family (Morimoto et al., 2005).

Chemical Reactions and Properties

Porphine's chemical reactivity is highlighted through its ability to form various complexes and derivatives. For instance, the synthesis of magnesium(II) porphine showcases its reactivity and potential as a core scaffold for further derivatization, highlighting the compound's versatility in forming metal complexes (Dogutan et al., 2007).

Physical Properties Analysis

The study of porphine's physical properties, such as its solubility and crystalline structure, is crucial for its application in various fields. The synthesis and structural analysis of the title compound, a porphine derivative, reveal its non-flat crystal structure and potential for electronic applications, demonstrating the importance of understanding these physical properties (Aramaki et al., 2005).

Chemical Properties Analysis

Porphine's chemical properties, such as its ability to undergo dehydrogenative coupling and form covalent bonds, are essential for creating novel materials and catalysts. A study on the surface-assisted dehydrogenative homocoupling of porphine molecules demonstrates this capability, leading to the formation of porphyrin dimers, oligomers, and tapes with potential applications in materials science (Wiengarten et al., 2014).

Scientific Research Applications

  • Synthesis and Chemical Potential : Porphine serves as a building block for synthesizing diverse porphyrin complexes, useful in various applications. Despite its potential, its use has been limited due to low yield syntheses and poor solubility, though recent advances have mitigated these issues (Senge & Davis, 2010).

  • Biological and Chemical Importance : Porphine complexes play a significant role in biology and chemistry, with structural studies providing insights into their mechanisms of action (W. Bhatti et al., 1973).

  • Molecular Electronic Devices : Porphine is a promising material for molecular electronic devices. Research using density functional theory (DFT) and nonequilibrium Green’s function (NEGF) reveals its potential in device design (Minghui 明慧 Qu 曲 et al., 2021).

  • Crystal Structure Analysis : X-ray diffraction analysis of porphine has determined its crystal structure, which is crucial in understanding its interactions in biological systems (L. Webb & E. Fleischer, 1965).

  • DNA Interaction : Porphine ligands can bind to DNA either intercalatively or non-intercalatively. This interaction is important for understanding the impact of porphyrins on DNA structure (M. Carvlin & R. Fiel, 1983).

  • Semiconductor Applications : Porphine has applications in the field of semiconductors, particularly in device design based on covalent homocoupling (Shinji Aramaki et al., 2005).

  • Photodynamic Therapy : Semi-empirical molecular orbital studies of porphine derivatives highlight their potential in photodynamic therapy for tumors (T. Gantchev et al., 1993).

  • Catalysis in Oxidation Reactions : Metal complexes of porphine and azaporphine compounds have been studied as catalysts in oxidation reactions involving molecular oxygen, demonstrating a relationship between their structures and activity spectrum (N. S. Enikolopyan et al., 1983).

  • Drug Delivery Systems : Studies on meso-tetraphenyl porphine (mTPP) investigate its use in drug delivery systems, particularly for oral administration in the treatment of malign neoplasms (Zerrin Sezgin et al., 2007).

  • Gas Sensing : The effects of center metals in porphines on nanomechanical gas sensing have been investigated, revealing how different metals influence sensitivity to various gases (H. Ngo et al., 2018).

Safety And Hazards

When handling porphine, it is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Porphine and its derivatives have potential applications in various scientific fields. For instance, iron (iii) porphine complexes have been used as metalloradical catalysts for the asymmetric cyclopropanation of alkenes . Moreover, porphene, a member of the porphyrin family, has been synthesized and studied for its potential applications in nanoelectronics, spintronics, photonics, and other areas .

properties

IUPAC Name

21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRYQZJSTWVBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059235
Record name 21H,23H-Porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Porphyrin

CAS RN

101-60-0
Record name Porphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 21H,23H-Porphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21H,23H-porphine
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Record name PORPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,700
Citations
BML Chen, A Tulinsky - Journal of the American Chemical Society, 1972 - ACS Publications
… For such reasons, we have been concerned about the structure of the porphine molecule. … The porphine which was used in this work was prepared and purified (>99.9 % porphine) by …
Number of citations: 225 pubs.acs.org
LE Webb, EB Fleischer - The Journal of Chemical Physics, 1965 - pubs.aip.org
… configurations of the porphine skeleton in substituted porphyrins. The porphine skeletons of nickel … Markedly ruffled porphine skeletons were observed in copper(II) meso-tetraphenyl…
Number of citations: 160 pubs.aip.org
MJ Hamor, TA Hamor, JL Hoard - Journal of the American …, 1964 - ACS Publications
… of the unconstrained porphine skeleton is somewhat ruffled, but … of tetragonal crystals of tetraphenylporphine afford, we … of ir-bonding in the porphine skeleton and in the molecule as a …
Number of citations: 220 pubs.acs.org
MO Senge, M Davis - Journal of Porphyrins and Phthalocyanines, 2010 - World Scientific
Porphine is the parent compound of a family of biologically … it would be advantageous to use the porphine (porphyrin) unit as a … the advances made in porphine chemistry to illustrate the …
Number of citations: 51 www.worldscientific.com
HC Longuet‐Higgins, CW Rector… - The Journal of Chemical …, 1950 - pubs.aip.org
The first three electronic transitions of porphine and the first five electronic transitions of tetrahydroporphine are predicted as simple one‐electron LCAO molecular orbital transitions (…
Number of citations: 286 pubs.aip.org
CH Devillers, P Fleurat-Lessard… - Handbook of Porphyrin …, 2016 - World Scientific
… free base porphine H3P+ monoprotonated free base porphine H4P2+ diprotonated free base porphine H2TPP …
Number of citations: 8 www.worldscientific.com
JW Snyder, JDC Lambert… - Photochemistry and …, 2006 - Wiley Online Library
Singlet molecular oxygen, a 1 Δ g , can be detected from a single cell by its weak 1270 nm phosphorescence (a 1 Δ g ΔX 3 Σ g ‐ ) upon irradiation of the photosensitizer 5,10,15,20‐…
Number of citations: 70 onlinelibrary.wiley.com
M Dongol, A El-Denglawey, AF Elhady… - Current Applied …, 2012 - Elsevier
Thin films of 5,10,15,20-Tetraphenyl-21H,23H-porphine-nickel(II) were prepared by thermal evaporation technique onto clean quartz and glass substrates. Thermogravimetric analysis, …
Number of citations: 41 www.sciencedirect.com
T Morimoto, S Taniguchi, A Osuka, H Furuta - 2005 - Wiley Online Library
… However, the macrocycles consisting only of the skeleton, such as porphine,4 are not … (NC-porphine, 2) had yet to be synthesized.5 Here we report the first synthesis of NC-porphine, …
JD Spikes - Photochemistry and photobiology, 1992 - Wiley Online Library
Porphyrins used as sensitizers for the photodynamic therapy (PDT) of tumors are progressively destroyed (photobleached) during illumination. If the porphyrin bleaches too rapidly, …
Number of citations: 187 onlinelibrary.wiley.com

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